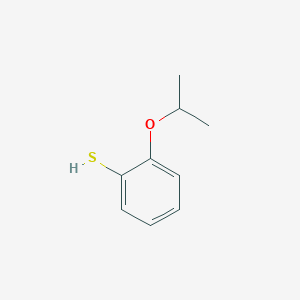

2-Isopropoxythiophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

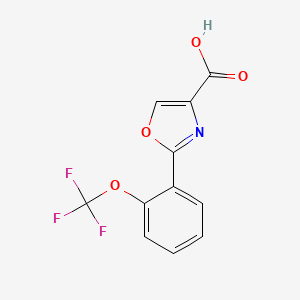

Le 2-Isopropoxythiophénol est un composé organique de formule moléculaire C9H12OS. Il est caractérisé par la présence d'un groupe isopropoxy lié à une partie thiophénol.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 2-Isopropoxythiophénol peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du thiophénol avec l'alcool isopropylique en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule généralement sous reflux, permettant la formation du produit souhaité par substitution nucléophile.

Méthodes de production industrielle : En milieu industriel, la production de 2-isopropoxythiophénol peut impliquer des réacteurs à flux continu pour optimiser le rendement et l'efficacité. L'utilisation de catalyseurs et d'environnements réactionnels contrôlés garantit une haute pureté et une évolutivité du composé.

Analyse Des Réactions Chimiques

Types de réactions : Le 2-Isopropoxythiophénol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon l'agent oxydant et les conditions utilisées.

Réduction : Les réactions de réduction peuvent convertir le 2-isopropoxythiophénol en son thiol correspondant ou en d'autres formes réduites.

Substitution : Le groupe isopropoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols et autres dérivés réduits.

Substitution : Différents thiophénols substitués selon les réactifs utilisés.

4. Applications de recherche scientifique

Le 2-Isopropoxythiophénol a plusieurs applications en recherche scientifique :

Chimie : Il sert de brique de base en synthèse organique, permettant la création de molécules plus complexes.

Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et comme sonde dans les dosages biochimiques.

Industrie : Il est utilisé dans la synthèse d'agrochimiques, de colorants et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme par lequel le 2-isopropoxythiophénol exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe isopropoxy peut influencer la réactivité et l'affinité de liaison du composé, affectant diverses voies biochimiques. Des études détaillées sur son mécanisme d'action peuvent fournir des informations sur ses applications thérapeutiques potentielles.

Composés similaires :

Thiophénol : Il manque du groupe isopropoxy, ce qui le rend moins encombré stériquement et plus réactif dans certaines réactions.

2-Méthoxythiophénol : Contient un groupe méthoxy au lieu d'un groupe isopropoxy, ce qui conduit à des propriétés électroniques et stériques différentes.

4-Isopropylthiophénol : Le groupe isopropyle est directement lié au cycle thiophénol, modifiant son comportement chimique par rapport au 2-isopropoxythiophénol.

Unicité : Le 2-Isopropoxythiophénol est unique en raison de la présence du groupe isopropoxy, qui confère des effets stériques et électroniques distincts. Ces propriétés peuvent influencer sa réactivité et ses interactions dans divers contextes chimiques et biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.

Applications De Recherche Scientifique

2-Isopropoxythiophenol has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-isopropoxythiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isopropoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Thiophenol: Lacks the isopropoxy group, making it less sterically hindered and more reactive in certain reactions.

2-Methoxythiophenol: Contains a methoxy group instead of an isopropoxy group, leading to different electronic and steric properties.

4-Isopropylthiophenol: The isopropyl group is directly attached to the thiophenol ring, altering its chemical behavior compared to 2-isopropoxythiophenol.

Uniqueness: this compound is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. These properties can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Propriétés

Formule moléculaire |

C9H12OS |

|---|---|

Poids moléculaire |

168.26 g/mol |

Nom IUPAC |

2-propan-2-yloxybenzenethiol |

InChI |

InChI=1S/C9H12OS/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 |

Clé InChI |

XGMRHSDVJHSXPS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC1=CC=CC=C1S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)

![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)

![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)

![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)